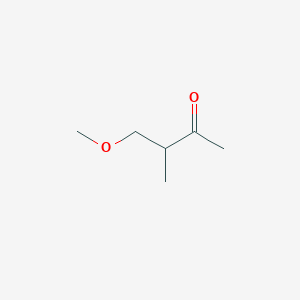

4-Methoxy-3-methylbutan-2-one

描述

Synthesis Analysis

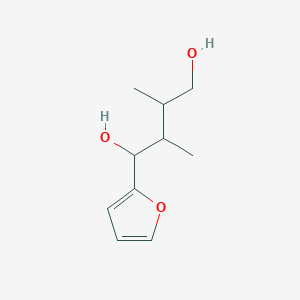

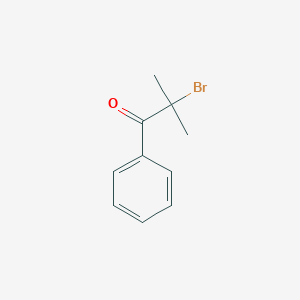

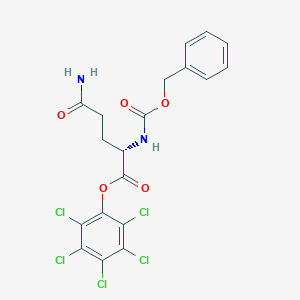

The synthesis of 4-Methoxy-3-methylbutan-2-one and its derivatives has been explored through various chemical pathways. One study describes the enantioselective hydrogenation of a related precursor to yield a key intermediate in the synthesis of pharmacologically significant compounds, highlighting the importance of stereochemistry in the catalytic transformation (Andrushko et al., 2008). Another method involves the microwave-assisted rearrangement of ketones, offering an efficient pathway to obtain 3-(4-alkoxyphenyl)-3-methylbutan-2-ones with excellent yield, demonstrating the utility of microwave irradiation in chemical synthesis (Gopalakrishnan et al., 2002).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of derivatives of 4-Methoxy-3-methylbutan-2-one have been investigated using density functional theory (DFT). These studies provide insights into the bond angles, bond distances, and spectroscopic characteristics, affirming the compound's structural integrity and offering a theoretical basis for its chemical behavior (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Research has elucidated various chemical reactions involving 4-Methoxy-3-methylbutan-2-one, showcasing its reactivity and potential applications in organic synthesis. For instance, its utility as a bio-based solvent demonstrates its reactivity and compatibility in organic reactions, such as Friedel–Crafts acylation, underscoring its potential as an eco-friendly alternative to traditional solvents (Jin et al., 2021).

Physical Properties Analysis

The physical properties of 4-Methoxy-3-methylbutan-2-one, such as solubility and boiling point, have been studied to assess its suitability for various applications. Its evaluation as a sustainable, bio-based solvent highlights its low peroxide forming potential and stability, indicating its safe use in chemical processes (Jin et al., 2021).

Chemical Properties Analysis

The chemical behavior of 4-Methoxy-3-methylbutan-2-one, including its reactivity and interaction with other compounds, is critical for its application in synthesis and manufacturing. Its effectiveness as a solvent in organic reactions, without the toxicity associated with traditional solvents, is a significant advantage, making it a valuable asset in green chemistry (Jin et al., 2021).

科学研究应用

Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of benzazepines, which have potential applications in medicinal chemistry (Glushkov et al., 2021).

Improved Ketone Synthesis : It's involved in the microwave-assisted rearrangement of ketones, a process that enhances the yield of certain chemical products (Gopalakrishnan et al., 2002).

Bio-based Solvent : 4-Methoxy-3-methylbutan-2-one serves as a sustainable alternative to chlorinated solvents in various industrial applications, displaying low toxicity and high efficiency (Jin et al., 2021).

Liquid-Liquid Equilibrium Studies : Its properties are studied in the context of liquid-liquid equilibrium, which is crucial in chemical engineering and process design (Männistö et al., 2016).

Reaction with OH Radicals : Research on its reaction with OH radicals provides insights into atmospheric chemistry and the environmental impact of volatile organic compounds (Aschmann et al., 2011).

Vapor-Liquid Equilibrium Data : Its role in vapor-liquid equilibrium is essential for the design of distillation processes and understanding phase behavior in mixtures (Arce et al., 1996).

Synthesis of Tertiary Ethers : It's used in the synthesis of ethers like 2-methoxy-2-methylbutane, which are important as octane-enhancing components in gasoline (Rihko et al., 1994).

Isothermal Vapor-Liquid Equilibria : Its interactions with alcohols under isothermal conditions are studied to understand its behavior in fuel mixtures (Oh & Park, 1997).

New Natural Compounds Discovery : It has been found in natural sources like the brown algae Sargassum thunbergii, indicating its relevance in marine biology and natural product chemistry (Cai et al., 2010).

Pharmaceutical Synthesis : It is used in the enantioselective synthesis of pharmaceutical intermediates, like in the production of Aliskiren, a renin inhibitor (Andrushko et al., 2008).

Photoinitiators in Coatings : It is a component in copolymers used as photoinitiators for UV-curable coatings, important in materials science and industrial applications (Angiolini et al., 1997).

Volumetric Behavior in Mixtures : Studies on its volumetric behavior in mixtures provide insights into its applications in fuel and solvent industries (Houšková et al., 2013).

Role in Odor Perception : Its derivatives play a role in flavor and fragrance, as seen in studies on odorant release during food consumption (Itobe et al., 2009).

Natural Product Chemistry : It is present in Melicope moluccana, indicating its significance in the study of plant chemistry and natural products (Tanjung et al., 2017).

Physical Properties in Mixtures : Research on its physical properties like density and refractive index in mixtures is crucial for applications in material science and chemical engineering (Arce et al., 1996).

Thermochemistry Studies : Its thermochemistry is important for understanding its reactivity and stability in various chemical processes (Bouchoux et al., 2005).

Medical Research : It's been studied in the context of urinary catecholamine metabolites in tetanus patients, contributing to medical diagnostics and research (Toothill et al., 1970).

Aroma in Fruits : Identified in blackcurrant berries, it contributes to the understanding of flavor chemistry and food science (Jung et al., 2016).

安全和危害

属性

IUPAC Name |

4-methoxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHUGPZHHLXOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylbutan-2-one | |

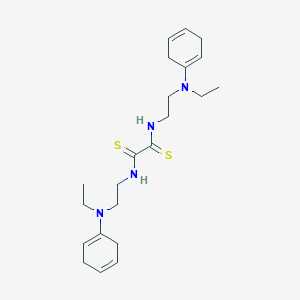

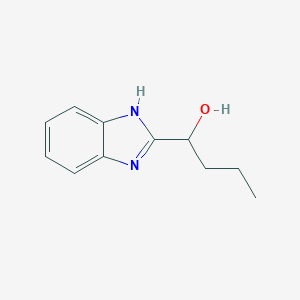

Retrosynthesis Analysis

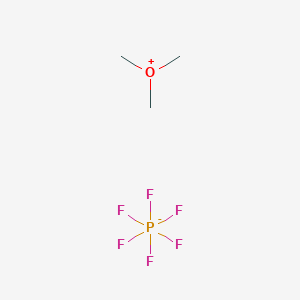

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)